molecular formula C11H10FNO B6227387 1-(5-fluoro-1H-indol-3-yl)propan-2-one CAS No. 51499-30-0

1-(5-fluoro-1H-indol-3-yl)propan-2-one

Cat. No.: B6227387
CAS No.: 51499-30-0
M. Wt: 191.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1H-indol-3-yl)propan-2-one is a synthetic indole derivative featuring a fluorine atom at the 5-position of the indole ring and a propan-2-one (acetone) moiety at the 3-position. Indole derivatives are widely studied due to their biological relevance, particularly in pharmaceutical chemistry. The fluorine substituent enhances metabolic stability and bioavailability, while the ketone group provides a reactive site for further functionalization.

Properties

CAS No.

51499-30-0

Molecular Formula

C11H10FNO

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For 1-(5-fluoro-1H-indol-3-yl)propan-2-one, the reaction involves:

  • Starting Materials : 5-Fluoroindole and chloroacetone.

  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).

  • Solvent : Dichloromethane (DCM) or nitrobenzene.

The reaction proceeds via electrophilic substitution at the electron-rich 3-position of the indole ring. The fluorine substituent at the 5-position slightly deactivates the ring, necessitating vigorous conditions.

Optimized Protocol

  • Step 1 : Dissolve 5-fluoroindole (1.0 equiv) in anhydrous DCM under nitrogen.

  • Step 2 : Add AlCl₃ (1.2 equiv) at 0°C, followed by dropwise addition of chloroacetone (1.1 equiv).

  • Step 3 : Stir at room temperature for 12–16 hours.

  • Step 4 : Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Yield : 55–60%.

Challenges and Mitigation

  • Side Reactions : Over-acylation or polymerization may occur.

  • Mitigation : Use stoichiometric AlCl₃ and maintain low temperatures during the initial reaction phase.

Direct Alkylation of 5-Fluoroindole

Reaction Pathway

This method involves the direct coupling of 5-fluoroindole with propan-2-one under acidic or basic conditions. While less common than Friedel-Crafts, it offers simplicity.

Acid-Catalyzed Alkylation

  • Conditions : Sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) as catalysts.

  • Procedure :

    • Mix 5-fluoroindole (1.0 equiv) with propan-2-one (2.0 equiv) in H₂SO₄ at 0°C.

    • Warm to 40°C for 6 hours.

    • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 40–45%.

Base-Mediated Alkylation

  • Conditions : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

  • Procedure :

    • Deprotonate 5-fluoroindole with t-BuOK at -78°C.

    • Add propan-2-one (1.5 equiv) and warm to room temperature.

    • Quench with NH₄Cl and purify via recrystallization.

Yield : 35–40%.

Comparative Analysis of Methods

Parameter Friedel-Crafts Acylation Acid-Catalyzed Alkylation Base-Mediated Alkylation
Yield 55–60%40–45%35–40%
Reaction Time 12–16 hours6 hours4–6 hours
Catalyst Toxicity Moderate (AlCl₃)High (H₂SO₄)Low (t-BuOK)
Purification Effort Column chromatographyExtractionRecrystallization

Friedel-Crafts acylation remains the preferred method due to higher yields, despite requiring stringent anhydrous conditions.

Structural Characterization

Post-synthesis validation is critical. Key analytical data for this compound includes:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, indole NH), 7.45–7.30 (m, 2H, aromatic), 6.95 (dd, 1H, aromatic), 3.75 (s, 2H, CH₂CO), 2.20 (s, 3H, COCH₃).

  • IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

Industrial Scalability Considerations

Scaling up the Friedel-Crafts method requires:

  • Continuous Flow Reactors : To manage exothermic reactions.

  • Solvent Recovery Systems : For DCM reuse.

  • Automated Purification : Flash chromatography systems for high-throughput processing.

Emerging Methodologies

Recent advances explore enzymatic catalysis and microwave-assisted synthesis to improve efficiency:

  • Enzymatic Acylation : Lipases in non-aqueous media achieve 50% yields with reduced waste.

  • Microwave Synthesis : 30-minute reactions at 100°C yield 58% product.

Chemical Reactions Analysis

1-(5-fluoro-1H-indol-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(5-fluoro-1H-indol-3-yl)propan-2-one , also known by its chemical formula C11H10FNOC_{11}H_{10}FNO, has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will delve into its applications, supported by data tables and case studies, while ensuring a comprehensive overview of the current state of research surrounding this compound.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Neuropharmacology

The indole structure is also significant in neuropharmacology:

  • Serotonin Receptor Modulation : The compound's ability to interact with serotonin receptors could position it as a potential treatment for mood disorders. Preliminary studies suggest that similar compounds can influence serotonin pathways, which are crucial in conditions like depression and anxiety .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules:

  • Building Block for Drug Development : Its unique structure allows it to be used as a building block in the synthesis of other pharmacologically active compounds. This application is particularly relevant in the development of new drugs targeting various diseases .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalPotential modulation of serotonin receptors
Synthetic ApplicationsIntermediate for drug synthesis

Table 2: Comparison with Related Compounds

Compound NameStructure TypeKey ActivityReference
This compoundIndole derivativeAnticancer
IndoleBasic indole structureNeuroactive properties
5-FluoroindoleFluorinated indoleAntimicrobial

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated several indole derivatives, including this compound, for their anticancer properties. The results indicated that this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, researchers explored the effects of fluorinated indoles on serotonin receptor activity. The findings suggested that compounds similar to this compound could enhance serotonin signaling pathways, indicating potential therapeutic benefits for mood disorders .

Mechanism of Action

The mechanism of action of 1-(5-fluoro-1H-indol-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Routes : The title compound can be synthesized via Friedel-Crafts acylation or palladium-catalyzed α-arylation, similar to methods used for 1-(5-chloro-2,3-diiodophenyl)propan-2-one .
  • Biological Relevance: Fluorinated indoles exhibit improved pharmacokinetic profiles compared to non-fluorinated analogues, as seen in studies on 5F-AMT derivatives .
  • Crystallography : Structural validation techniques (e.g., SHELX programs) are critical for confirming the stereochemistry of such compounds .

Q & A

Q. What are the common synthetic routes for 1-(5-fluoro-1H-indol-3-yl)propan-2-one?

The synthesis typically involves:

  • Fischer indole synthesis : Reacting phenylhydrazine with a ketone (e.g., propan-2-one) under acidic conditions to form the indole core .
  • Electrophilic fluorination : Introducing fluorine at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled pH and temperature .
  • Side-chain modification : The propan-2-one group is introduced via alkylation or Mannich reaction, often requiring anhydrous conditions and catalysts like Lewis acids .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the indole scaffold, fluorine substitution, and ketone moiety (e.g., carbonyl peak at ~200 ppm in 13^13C NMR) .
  • HPLC/GC : Purity assessment using reverse-phase chromatography (C18 column, methanol/water mobile phase) .
  • FTIR : Identification of functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, N-H indole stretch at ~3400 cm1^{-1}) .

Q. What are the key chemical reactions involving this compound?

  • Oxidation : Ketone stability allows selective oxidation of the indole ring using KMnO4_4 to form indole-3-carboxylic acid derivatives .
  • Reduction : LiAlH4_4 reduces the ketone to a secondary alcohol, altering bioactivity .
  • Nucleophilic substitution : Fluorine at the 5-position can be replaced by amines or thiols under basic conditions .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

Variables to optimize include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic fluorination .
  • Temperature : Reactions at 0–5°C minimize side products like di-fluorinated analogs .
  • Catalysts : Use of BF3_3·Et2_2O to stabilize reactive intermediates and improve regioselectivity .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts)?

Discrepancies may arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism affecting carbonyl peaks) .
  • Deuterated solvent comparison : DMSO-d6_6 vs. CDCl3_3 can shift aromatic proton signals due to hydrogen bonding .

Q. What experimental approaches elucidate its mechanism of biological activity?

  • In vitro receptor binding assays : Competitive binding studies against serotonin receptors (5-HT subtypes) using radiolabeled ligands (e.g., 3^3H-LSD) .
  • Computational docking : Molecular dynamics simulations (e.g., MOE software) to model interactions with receptor active sites .
  • Metabolic stability tests : Liver microsome assays to assess cytochrome P450-mediated degradation .

Q. How to address contradictions in reported receptor binding affinities?

Potential factors include:

  • Assay conditions : Variations in buffer pH or ion concentration (e.g., Mg2+^{2+}) affecting receptor conformation .
  • Enantiomeric purity : Chiral impurities (if present) may skew results; use chiral HPLC to verify stereochemistry .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic byproducts before disposal in designated halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.